

In Vitro Assay Protocols for the CYP17A1 Lyase Inhibitor BMS-351

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-351 is a potent and selective, non-steroidal inhibitor of Cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway.[1] Specifically, **BMS-351** targets the 17,20-lyase activity of CYP17A1, which is a key step in the production of androgens that fuel the growth of castration-resistant prostate cancer (CRPC). Its high selectivity for the lyase activity over the hydroxylase activity of CYP17A1, as well as over other steroidogenic enzymes, suggests a potential for a more favorable side effect profile compared to less selective inhibitors. These application notes provide detailed protocols for in vitro assays to characterize the activity of **BMS-351** and similar compounds.

Quantitative Data Summary

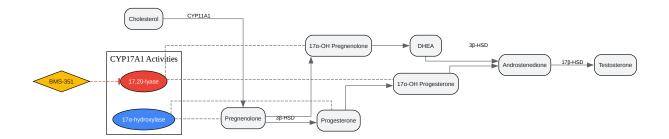
The following table summarizes the in vitro inhibitory activity of **BMS-351** against CYP17A1 and its selectivity over other cytochrome P450 enzymes.



Target Enzyme	Test System	IC50 (nM)	Selectivity vs. Other CYPs	Reference
Human CYP17A1 (lyase)	Recombinant Human Enzyme	19	-	INVALID-LINK
Cynomolgus Monkey CYP17A1 (lyase)	Recombinant Monkey Enzyme	4	-	[BMS-351
Human CYP17A1 (hydroxylase)	Recombinant Human Enzyme	>1000	~50-fold selective for lyase	INVALID-LINK
Human CYP21A2	Recombinant Human Enzyme	>10,000	Highly Selective	[BMS-351
Human CYP11B1	Recombinant Human Enzyme	>10,000	Highly Selective	[BMS-351

Signaling Pathway

CYP17A1 is a key enzyme in the steroidogenesis pathway, responsible for the conversion of pregnenolone and progesterone into androgens and estrogens. The following diagram illustrates the central role of CYP17A1.





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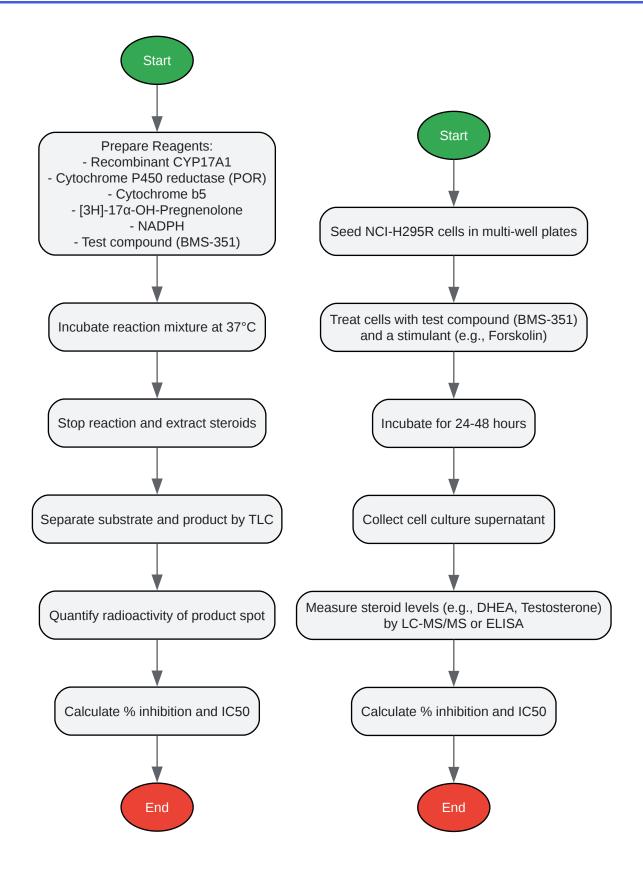
CYP17A1 in the steroidogenesis pathway and the inhibitory action of BMS-351.

Experimental Protocols Recombinant Human CYP17A1 Lyase Inhibition Assay

This biochemical assay measures the ability of a test compound to inhibit the 17,20-lyase activity of recombinant human CYP17A1. The activity is monitored by the conversion of a radiolabeled substrate.

Workflow Diagram:





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References

- 1. medkoo.com [medkoo.com]
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